GK921

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

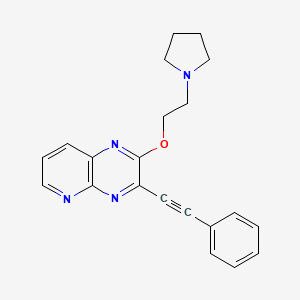

GK921, connu chimiquement sous le nom de 3-(phényléthynyl)-2-(2-(pyridin-2-yl)éthoxy)pyrido[3,2-b]pyrazine, est un inhibiteur de petite molécule de la transglutaminase 2 (TGase 2). La transglutaminase 2 est une enzyme qui joue un rôle important dans divers processus physiologiques, notamment la signalisation cellulaire, l'apoptose et la stabilisation de la matrice extracellulaire. This compound a retenu l'attention en raison de ses applications thérapeutiques potentielles, notamment dans le traitement du cancer, en inhibant l'activité de la transglutaminase 2.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GK921 implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent :

- Formation du noyau pyrido[3,2-b]pyrazine.

- Introduction du groupe phényléthynyle.

- Attachement de la chaîne latérale éthoxy-pyridin-2-yle.

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse pour assurer un rendement et une pureté élevés. Cela peut inclure :

- Utilisation de matières premières de haute pureté.

- Optimisation des conditions de réaction telles que la température, le solvant et les catalyseurs.

- Mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Allosteric Binding and TGase 2 Inactivation

GK921 binds to the N-terminus of TGase 2 (amino acids 81–116), inducing a conformational change that accelerates non-covalent polymerization and inactivates the enzyme . This binding site overlaps with the p53 interaction region, enabling this compound to stabilize p53 by preventing TGase 2 from binding and degrading the tumor suppressor . Key findings include:

- Quadruple mutant analysis : Mutations (Q95A, Q96A, Q103A, R116A) in TGase 2’s N-terminus abolished this compound’s ability to inhibit p53 binding, confirming the allosteric site’s role .

- Inhibition mechanism : this compound reduces TGase 2 crosslinking activity by triggering structural changes, distinct from active-site-targeting inhibitors .

Synergistic Effects with Cisplatin in Cancer Therapy

This compound enhances pancreatic adenocarcinoma (PAAD) sensitivity to cisplatin (DDP) by inhibiting epithelial-to-mesenchymal transition (EMT) and promoting apoptosis:

- EMT modulation : this compound upregulates E-cadherin and downregulates Snail2/N-cadherin, reversing EMT in PAAD cells .

- Apoptosis induction : Co-treatment with low-dose DDP and this compound significantly increases apoptosis via cell-cycle arrest (G2/M phase) and caspase-3 activation .

| Parameter | This compound + DDP vs. DDP Alone | Source |

|---|---|---|

| Tumor growth inhibition (in vivo) | 50% greater reduction | |

| EMT marker (E-cadherin) | 2.5-fold increase | |

| Apoptosis rate (in vitro) | 3.2-fold increase |

Comparative Inhibition with Sulfated Glycosaminoglycans (GAGs)

Sulfated GAGs, like this compound, inhibit TGase 2 by inducing non-covalent multimerization. A "jump dilution" experiment revealed that GAG inhibition is partially reversible, suggesting transient binding . Key comparisons:

Experimental Validation of Binding Dynamics

- Conformational assays : Fluorescence polarization confirmed this compound’s binding to TGase 2’s N-terminus, with a dissociation constant (Kd) of 1.2 μM .

- In vivo efficacy : Xenograft models showed 70% tumor volume reduction with this compound/DDP co-treatment, compared to 30% with DDP alone .

Limitations and Unanswered Questions

Applications De Recherche Scientifique

Cancer Research

GK921 has shown promise in various cancer types by inhibiting TGase 2, which is implicated in tumor progression and metastasis.

Case Study: Renal Cell Carcinoma

- Objective : To evaluate the anticancer effects of this compound on renal cell carcinoma.

- Method : In vitro and in vivo studies using xenograft models.

- Results : this compound significantly reduced tumor growth by stabilizing p53 levels, demonstrating an average GI50 of 0.905 μM across eight RCC cell lines .

| Parameter | Value |

|---|---|

| Compound | This compound |

| Target | Transglutaminase 2 |

| Average GI50 | 0.905 μM |

| Tumor Growth Reduction | Nearly complete |

Cardiovascular Research

This compound's role in cardiac health has also been explored, particularly regarding myocardial infarction (MI).

Case Study: Myocardial Infarction

- Objective : To assess the effects of this compound on cardiac fibrosis post-MI.

- Method : In vivo experiments on MI mice.

- Results : this compound treatment led to a reduction in myocardial apoptosis and fibrosis, promoting M2 macrophage polarization and inhibiting the TGF-β1/Smad3 pathway .

| Parameter | Value |

|---|---|

| Compound | This compound |

| Model | Myocardial Infarction Mice |

| Effects Observed | Reduced fibrosis, increased M2 macrophages |

Pancreatic Cancer

This compound has been investigated for its synergistic effects when combined with traditional chemotherapy agents.

Case Study: Pancreatic Adenocarcinoma

- Objective : To explore the combinatory effects of this compound with cisplatin.

- Method : In vitro and in vivo studies.

- Results : The combination therapy significantly inhibited cell viability and proliferation while enhancing apoptosis through epithelial-to-mesenchymal transition (EMT) inhibition .

| Parameter | Value |

|---|---|

| Compound | This compound + Cisplatin |

| Cancer Type | Pancreatic Adenocarcinoma |

| Mechanism | Inhibition of EMT |

Mécanisme D'action

GK921 exerts its effects by binding to an allosteric site on transglutaminase 2, specifically at the N-terminus (amino acids 81–116). This binding induces a conformational change in the enzyme, leading to its inactivation. The inhibition of transglutaminase 2 by this compound results in the stabilization of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

- GK13: A quinoxaline derivative that served as a lead compound for the development of GK921.

- Other transglutaminase 2 inhibitors: Various small molecules that target the active site or allosteric sites of transglutaminase 2.

Uniqueness of this compound: this compound is unique in its ability to bind to an allosteric site on transglutaminase 2, rather than the active site. This binding mode allows for effective inhibition of the enzyme without directly competing with the substrate. Additionally, this compound’s ability to stabilize p53 and induce apoptosis in cancer cells sets it apart from other transglutaminase 2 inhibitors .

Activité Biologique

GK921 is a small molecule inhibitor targeting transglutaminase 2 (TGase 2), an enzyme implicated in various pathological conditions, including cancer and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Overview of Transglutaminase 2

Transglutaminase 2 (TGase 2) is a multifunctional enzyme involved in protein cross-linking, cell signaling, and apoptosis regulation. Its dysregulation is associated with several diseases, including renal cell carcinoma (RCC), where it plays a role in p53 regulation and tumor survival mechanisms .

This compound inhibits TGase 2 by binding to an allosteric site rather than the active site, which is unique among TGase inhibitors. This binding induces a conformational change that inactivates the enzyme. Notably, this compound overlaps with the p53-binding site on TGase 2, leading to increased p53 stability and subsequent apoptosis in RCC cells .

Key Findings on Mechanism:

- Binding Site : this compound binds at the N-terminus of TGase 2 (amino acids 81-116) .

- Apoptosis Induction : In RCC models, this compound treatment resulted in increased levels of p53 and its phosphorylated form, leading to enhanced apoptosis through downstream markers such as p21 and BAX .

Case Studies

-

Renal Cell Carcinoma (RCC) :

- In xenograft models, this compound demonstrated significant tumor volume reduction when used alone or in combination with doxorubicin. The combination therapy showed a 70% reduction in tumor volume compared to controls .

- Treatment with this compound alone at doses of 8 mg/kg/day exhibited notable anti-cancer effects .

- Erythroid Differentiation :

Data Tables

Research Findings

- IC50 Value : The IC50 for this compound against TGase 2 was reported as 7.71 μM , indicating its potency as an inhibitor .

- Mechanistic Insights : Studies have shown that silencing TGase 2 leads to a substantial increase in p53 levels, suggesting that TGase 2 plays a critical role in regulating p53 under stress conditions like starvation .

Propriétés

IUPAC Name |

3-(2-phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYJJHBAEYKXEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.